molecular formula C16H26FNO4 B8024288 Tert-butyl 4-(2-tert-butoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate

Tert-butyl 4-(2-tert-butoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate

Cat. No.: B8024288
M. Wt: 315.38 g/mol
InChI Key: HZINXEXOXZZKRX-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-tert-butoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate is a complex organic compound with the molecular formula C16H27NO4. This compound is characterized by its piperidine ring structure, which is substituted with a fluorine atom and a tert-butoxy group. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-tert-butoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 3-fluoropiperidine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then treated with tert-butyl chloroformate to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-tert-butoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst under high pressure.

    Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(2-tert-butoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-tert-butoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom can enhance its binding affinity to these targets, leading to increased biological activity. The tert-butoxy group can also influence the compound’s solubility and stability, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-tert-butoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable intermediate in pharmaceutical research.

Properties

IUPAC Name

tert-butyl (4E)-3-fluoro-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26FNO4/c1-15(2,3)21-13(19)9-11-7-8-18(10-12(11)17)14(20)22-16(4,5)6/h9,12H,7-8,10H2,1-6H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZINXEXOXZZKRX-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=C1CCN(CC1F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/1\CCN(CC1F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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